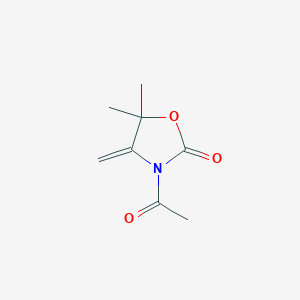
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- is a chemical compound with the molecular formula C8H11NO3. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in synthetic organic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with acetyl, dimethyl, and methylene groups .
Vorbereitungsmethoden
The synthesis of 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- can be achieved through various synthetic routes. One common method involves the reaction of 3-acetyl-2-oxazolidinone with appropriate reagents to introduce the dimethyl and methylene groups. The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetyl group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Wirkmechanismus
The mechanism of action of 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- can be compared with other similar compounds, such as:
3-Acetyl-2-oxazolidinone: This compound lacks the dimethyl and methylene substitutions, making it less complex and potentially less versatile in certain applications.
2-Oxazolidinone: The parent compound of the oxazolidinone class, which serves as a basic framework for the synthesis of various derivatives.
The uniqueness of 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- lies in its specific substitutions, which confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
202920-26-1 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
3-acetyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11NO3/c1-5-8(3,4)12-7(11)9(5)6(2)10/h1H2,2-4H3 |
InChI-Schlüssel |
WBHFAHPVSCKONL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(=C)C(OC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




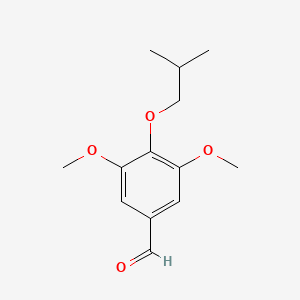
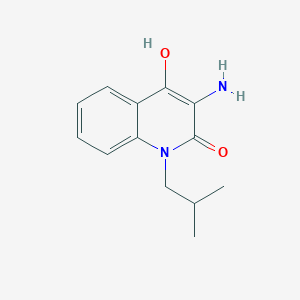
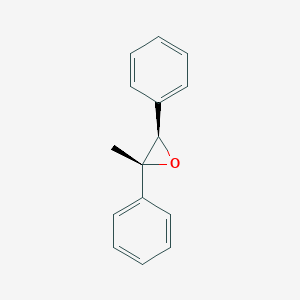

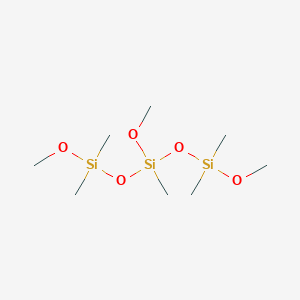
![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
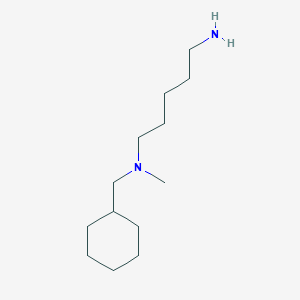
![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
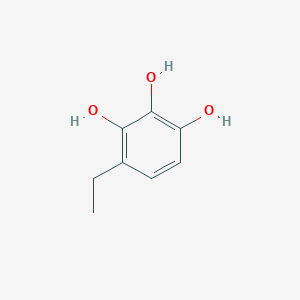
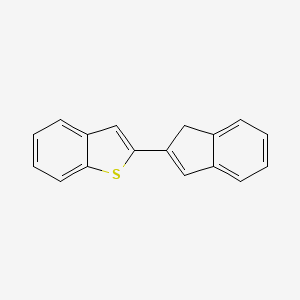
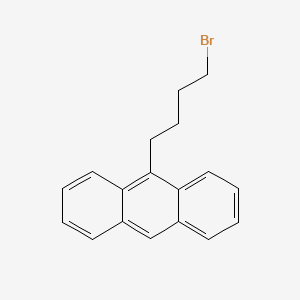
![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)
